![molecular formula C9H12N2OS B2902004 4-(Thiophen-3-ylmethyl)piperazin-2-one CAS No. 1864091-66-6](/img/structure/B2902004.png)
4-(Thiophen-3-ylmethyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thiophen-3-ylmethyl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmaceuticals. This compound is a piperazine derivative that has a thiophene ring attached to it. The synthesis of this compound is of great interest to researchers due to its potential use in drug discovery and development.
Wirkmechanismus
Target of Action
It is structurally related to piperazine, which is known to act as an anthelmintic agent . Piperazine compounds generally paralyze parasites, allowing the host body to easily remove or expel the invading organism .
Mode of Action
Based on its structural similarity to piperazine, it may also act as a gaba receptor agonist . This would result in the paralysis of parasites, facilitating their removal from the host body .
Biochemical Pathways
Piperazine and its derivatives have been shown to interfere with the function of the neuromuscular system of parasites, leading to their paralysis .
Pharmacokinetics
Piperazine, a structurally related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Based on its structural similarity to piperazine, it may lead to the paralysis of parasites, facilitating their removal from the host body .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Thiophen-3-ylmethyl)piperazin-2-one in lab experiments include its high potency and selectivity towards certain enzymes and receptors. The compound has also been found to have low toxicity, which makes it a potential candidate for drug development. The limitations of using this compound include its low solubility in water, which makes it difficult to administer in vivo. The compound also has a short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 4-(Thiophen-3-ylmethyl)piperazin-2-one. One possible direction is to investigate its potential use in the treatment of other diseases such as autoimmune disorders and infectious diseases. Another direction is to develop more efficient synthesis methods that can produce the compound in larger quantities. The development of novel formulations that can improve the solubility and bioavailability of the compound is also an area of future research. Additionally, the identification of new targets for the compound and the elucidation of its mechanism of action are important areas of future research.
In conclusion, this compound is a promising compound that has potential applications in the field of pharmaceuticals. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis method of 4-(Thiophen-3-ylmethyl)piperazin-2-one involves the reaction of 3-bromothiophene with piperazine in the presence of a base such as sodium hydride. The resulting product is then treated with acetic anhydride to form the desired compound. This method has been reported in several research papers and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
4-(Thiophen-3-ylmethyl)piperazin-2-one has been extensively studied for its potential applications in the field of pharmaceuticals. It has been reported to have significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to inhibit the activity of certain enzymes and receptors, which are involved in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
4-(thiophen-3-ylmethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-9-6-11(3-2-10-9)5-8-1-4-13-7-8/h1,4,7H,2-3,5-6H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBGQUXSGZARQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.